![molecular formula C20H22N2O3 B2462905 1-[4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one CAS No. 691398-52-4](/img/structure/B2462905.png)
1-[4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one, also known as HMBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. HMBP is known for its unique biochemical and physiological effects, which make it a promising candidate for various medical applications.
Applications De Recherche Scientifique
Antiviral and Antitumor Activities
Antiviral Activity : Compounds similar to 1-[4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one have been found to have significant antiviral activities. For instance, phenylpropanoids isolated from Lavandula angustifolia demonstrated high anti-tobacco mosaic virus (TMV) activity, with inhibition rates higher than positive controls (Tang et al., 2017).
Antitumor Activity : Similar benzimidazole derivatives have been studied for their antitumor properties. One study synthesized various benzimidazole derivatives and assessed their in vitro effects on rat liver microsomal lipid peroxidation, a measure relevant to antitumor activity. The most active compound showed significant inhibition, indicating potential antitumor applications (Kuş et al., 2004).
Neuroprotective and Antiobesity Applications
- Neuroprotective Effects : Benzimidazole derivatives have been evaluated as neuropeptide Y Y1 receptor antagonists, with the aim of developing antiobesity drugs. This indicates potential applications in neuroprotection and obesity treatment (Zarrinmayeh et al., 1998).
Antioxidant Properties
- Antioxidant Effects : Hydroxyl-containing analogs of this compound have shown selectivity towards cancer cells and exhibited antioxidant properties. These compounds enhanced antioxidant enzyme activity and reduced ROS production, indicating potential as antioxidants (Haridevamuthu et al., 2023).
Metabolism and Biochemical Transformations
Biochemical Transformations : Studies have also explored the biochemical transformations involving similar compounds. For example, research on arylhydroxylamine rearrangement in rats showed that hepatic isomerase-catalyzed rearrangements of hydroxylamines could have relevance in understanding the metabolism of related compounds (Sternson & Gammans, 1975).
Mechanistic Studies in Drug Design : Such compounds have been subject to structure-based drug design for the development of novel non-nucleoside adenosine deaminase inhibitors, showing the potential for specific therapeutic applications (Terasaka et al., 2004).
Propriétés
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-20(24)15-8-10-17(11-9-15)25-13-16(23)12-22-14(2)21-18-6-4-5-7-19(18)22/h4-11,16,23H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDGZAXROLFVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.